2-Methylpiperazine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

110.22 g/mol |

IUPAC Name |

2,2,3,3,5,5,6-heptadeuterio-6-(trideuteriomethyl)piperazine |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D |

InChI Key |

JOMNTHCQHJPVAZ-NWURLDAXSA-N |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1CNCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylpiperazine-d10 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methylpiperazine-d10, a deuterated isotopologue of 2-methylpiperazine (B152721). This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including as internal standards in pharmacokinetic and metabolic studies.

Chemical Properties

This compound is a saturated heterocyclic amine, structurally analogous to 2-methylpiperazine, with ten hydrogen atoms replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated form. While detailed experimental data for the d10 isotopologue is not extensively published, its chemical properties are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: Comparison of Chemical Properties of 2-Methylpiperazine and this compound

| Property | 2-Methylpiperazine | This compound |

| Molecular Formula | C₅H₁₂N₂[1][2] | C₅H₂D₁₀N₂ |

| Molecular Weight | 100.16 g/mol [2] | Approximately 110.22 g/mol |

| CAS Number | 109-07-9[1][2] | Not available |

| Appearance | White to yellow crystalline powder or chunks[3] | Expected to be similar |

| Melting Point | 61-63 °C[3] | Expected to be similar |

| Boiling Point | 155 °C at 763 mmHg[3] | Expected to be similar |

| Solubility | Soluble in water[1] | Expected to be similar |

| Isotopic Purity | Not Applicable | Information not publicly available |

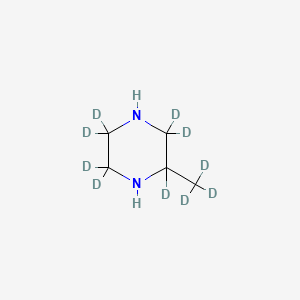

Chemical Structure

The foundational structure of this compound consists of a piperazine (B1678402) ring with a methyl group attached to one of the carbon atoms at the 2-position. In the d10 isotopologue, all ten non-exchangeable hydrogen atoms are replaced with deuterium.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Structural Identifiers (for non-deuterated form):

-

SMILES: CC1CNCCN1

-

InChI: 1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[1]

Experimental Protocols

A common method for the synthesis of 2-methylpiperazine involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine. A potential synthetic route for the deuterated analog could involve a similar pathway using deuterated reagents.

General Workflow for a Potential Synthesis:

Caption: A generalized workflow for the synthesis of deuterated organic molecules.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research and development. Their primary application is as internal standards in quantitative bioanalytical assays using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway Illustrating the Use in Pharmacokinetic Studies:

Caption: Use of this compound as an internal standard in pharmacokinetic analysis.

The co-administration or spiking of a known amount of the deuterated standard allows for precise and accurate quantification of the unlabeled drug or metabolite by correcting for variations in sample preparation and instrument response. This is crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound is a vital tool for researchers in the field of drug metabolism and pharmacokinetics. Its chemical properties, aside from its increased mass, are nearly identical to its non-deuterated counterpart, making it an excellent internal standard. While detailed public data on this specific isotopologue is limited, this guide provides a foundational understanding of its structure, properties, and critical role in advancing pharmaceutical science. For specific quantitative data, such as isotopic purity, researchers should consult the certificate of analysis provided by a reputable supplier.

References

In-Depth Technical Guide to the Synthesis of 2-Methylpiperazine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Methylpiperazine-d10, a deuterated analog of the versatile building block 2-methylpiperazine. The incorporation of deuterium (B1214612) atoms can significantly alter the pharmacokinetic properties of drug candidates by modifying their metabolic profiles, a strategy of growing interest in drug development. This document outlines a multi-step synthesis, including detailed experimental protocols derived from analogous reactions, and presents relevant data in a structured format.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the construction of a pyrazine-dione intermediate, followed by deuteration of the methyl group and subsequent reduction of the dione (B5365651) to the fully deuterated piperazine (B1678402) ring.

Caption: Proposed synthesis route for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a detailed guide for the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-5,6-dihydropyrazin-2(1H)-one from Alanine-d4

This step involves the acylation of commercially available Alanine-d4 with chloroacetyl chloride, followed by cyclization to form the pyrazinone ring.

Materials:

-

Alanine-d4

-

Chloroacetyl chloride

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Dissolve Alanine-d4 in a 2M sodium hydroxide solution and cool to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 5°C. The pH of the solution should be kept alkaline by the concurrent addition of 4M sodium hydroxide.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield the chloroacetylated intermediate.

-

The crude intermediate is then cyclized by heating under reflux in a suitable solvent (e.g., ethanol) with a base (e.g., sodium ethoxide) to yield 2-Methyl-5,6-dihydropyrazin-2(1H)-one.

-

The product can be purified by recrystallization or column chromatography.

Step 2: N-Methylation-d3 of 2-Methyl-5,6-dihydropyrazin-2(1H)-one

This step introduces the deuterated methyl group at the N1 position of the pyrazinone ring.

Materials:

-

2-Methyl-5,6-dihydropyrazin-2(1H)-one

-

Deuterated methyl iodide (CD3I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon).

-

Add a solution of 2-Methyl-5,6-dihydropyrazin-2(1H)-one in anhydrous DMF dropwise at 0°C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add deuterated methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3 by column chromatography.

Step 3: Reduction of 1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3 to this compound

The final step involves the reduction of the pyrazinone ring to the desired piperazine using a powerful deuterated reducing agent.

Materials:

-

1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium sulfate decahydrate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend Lithium aluminum deuteride in anhydrous THF.

-

Add a solution of 1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3 in anhydrous THF dropwise to the stirred suspension at 0°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlD4 by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude this compound can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2-Methyl-5,6-dihydropyrazin-2(1H)-one | Alanine-d4 | Chloroacetyl chloride, NaOH | Water, Diethyl ether | 60-75 | >95 |

| 2 | 1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3 | 2-Methyl-5,6-dihydropyrazin-2(1H)-one | CD3I, NaH | DMF | 70-85 | >98 |

| 3 | This compound | 1,2-Dimethyl-5,6-dihydropyrazin-2(1H)-one-d3 | LiAlD4 | THF | 50-65 | >99 |

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures for each step to achieve the desired yield and purity. Standard laboratory safety precautions should be followed throughout the synthesis.

2-Methylpiperazine-d10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methylpiperazine-d10, a deuterated analog of 2-Methylpiperazine. Given the limited direct information available for the d10 isotopologue, this guide also includes comprehensive data on the parent compound, 2-Methylpiperazine, to serve as a valuable reference for research and development activities.

Core Compound Data

| Property | This compound (Theoretical) | 2-Methylpiperazine (Reported) |

| CAS Number | Not available | 109-07-9[1][2][3] |

| Molecular Formula | C₅H₂D₁₀N₂ | C₅H₁₂N₂[1][2] |

| Molecular Weight | 110.22 g/mol | 100.16 g/mol [1] |

Introduction to Deuterated Compounds

Isotopically labeled compounds such as this compound are valuable tools in pharmaceutical research. The substitution of hydrogen atoms with deuterium (B1214612) can offer several advantages, including:

-

Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration. This can lead to a longer half-life and improved pharmacokinetic profiles of drug candidates.

-

Mechanistic Studies: Deuterated compounds are used as tracers in metabolic and pharmacokinetic studies to elucidate metabolic pathways and quantify drug absorption, distribution, metabolism, and excretion (ADME).

-

Quantitative Analysis: They serve as ideal internal standards in mass spectrometry-based bioanalytical assays due to their similar chemical properties to the parent compound but distinct mass.

Applications and Synthesis of 2-Methylpiperazine

While specific experimental protocols for this compound are not available, the applications of its parent compound, 2-Methylpiperazine, are extensive and provide a basis for the potential uses of its deuterated analog.

2-Methylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[3] It is a key intermediate in the production of:

-

Active Pharmaceutical Ingredients (APIs): Including anticancer agents, antiviral drugs, antibiotics, and treatments for neurological disorders.[3]

-

Agrochemicals: Used in the formulation of pesticides and herbicides.

-

Specialty Chemicals: Such as corrosion inhibitors and epoxy resin curing agents.[3]

The synthesis of 2-Methylpiperazine can be achieved through various methods, including the cyclocondensation of ethylene (B1197577) diamine and propylene (B89431) glycol over a promoted copper catalyst.

Logical Workflow for Utilizing Isotopically Labeled Compounds

The following diagram illustrates a general workflow for the application of isotopically labeled compounds, such as this compound, in drug discovery and development.

References

In-Depth Technical Guide to the Physical Properties of Deuterated 2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 2-Methylpiperazine, a compound of increasing interest in pharmaceutical research and development. Deuterated molecules, where one or more hydrogen atoms are replaced by deuterium (B1214612), are critical tools in mechanistic studies, metabolic profiling, and for enhancing the pharmacokinetic properties of drug candidates. This document consolidates available data on the physical characteristics of 2-Methylpiperazine and its deuterated analogues, outlines experimental protocols for their synthesis and analysis, and visualizes their role in relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The incorporation of deuterium into the 2-Methylpiperazine scaffold can subtly alter its physical properties due to the kinetic isotope effect and changes in molecular vibrations. While comprehensive experimental data for all deuterated isomers of 2-Methylpiperazine is not extensively published, the following table summarizes the available quantitative data for the parent compound and related deuterated analogues to provide a comparative baseline.

| Property | 2-Methylpiperazine | N-Methylpiperazine-d3 (hydrochloride) | N-Methylpiperazine-d8 | 2-Methylpiperazine-d10 |

| CAS Number | 109-07-9[1][2][3][4] | 2043778-87-4[5] | 917358-65-7[6][7] | 2363789-19-7[8] |

| Molecular Formula | C₅H₁₂N₂[1][2][3][4] | C₅H₁₁D₃Cl₂N₂[5] | C₅H₄D₈N₂[7][9] | C₅H₂D₁₀N₂ |

| Molecular Weight ( g/mol ) | 100.16[2][3] | 176.10[5] | 108.21[6][7][9] | Approx. 110.23 |

| Melting Point (°C) | 61-66[10][11] | Data not available | Data not available | Data not available |

| Boiling Point (°C) | 153-156[4][10][11] | Data not available | 138[6][7][9] | Data not available |

| Density (g/mL) | Approx. 0.845[12] | Data not available | 0.974 at 25 °C[6][7] | Data not available |

| Solubility in Water | 78 g/100 mL at 25 °C[1][10] | Soluble in DMSO[5] | Data not available | Data not available |

| Appearance | White to light yellow crystalline solid[1][12][13] | White to off-white solid[5] | Colorless liquid[9] | Data not available |

| Isotopic Purity | Not applicable | Data not available | 98 atom % D[6][7] | Data not available |

Note: Data for N-Methylpiperazine-d3 and N-Methylpiperazine-d8 are provided as the closest available analogues with published physical properties. The molecular weight for this compound is a calculated estimate.

Experimental Protocols

Representative Synthesis of Deuterated 2-Methylpiperazine

Objective: To synthesize 2-Methylpiperazine-d8 by reduction of 3-methylpiperazine-2,5-dione (B7810165).

Materials:

-

3-methylpiperazine-2,5-dione

-

Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deuterated water (D₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

A solution of 3-methylpiperazine-2,5-dione in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

The reaction mixture is then refluxed for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of D₂O to decompose the excess LiAlD₄.

-

The resulting mixture is stirred for 30 minutes at room temperature, and the inorganic salts are filtered off.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated 2-Methylpiperazine.

-

Purification of the product can be achieved by distillation or by conversion to the hydrochloride salt by treatment with HCl in diethyl ether, followed by recrystallization.[14]

Determination of Physical Properties

The physical properties of the synthesized deuterated 2-Methylpiperazine would be determined using standard analytical techniques:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Measured at a specific pressure using distillation apparatus.

-

Density: Calculated by measuring the mass of a known volume of the liquid compound.

-

Solubility: Determined by adding known amounts of the compound to a specific volume of a solvent (e.g., water, DMSO) at a constant temperature until saturation is reached.

-

Isotopic Purity: Assessed by mass spectrometry to determine the degree of deuterium incorporation and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the deuterium atoms.

Applications in Drug Development and Research

Deuterated 2-Methylpiperazine is a valuable tool in drug discovery and development, primarily for its use as an internal standard in pharmacokinetic (PK) studies and as a building block for creating deuterated drug candidates with potentially improved metabolic profiles.

Use as an Internal Standard in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the ideal internal standard. It co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Role in Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis.[15][16][17] Its aberrant activation is implicated in various cancers.[17][18][19][20] One of the key downstream events in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) family of transcription factors, which leads to the expression of oncogenes like c-myc and cyclin D1.[18][21][22] Small molecule inhibitors designed to block the β-catenin/Tcf4 interaction are a promising therapeutic strategy.[18][22][23] 2-Methylpiperazine is utilized as a scaffold in the synthesis of such inhibitors.[24]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylpiperazine 95 109-07-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-甲基哌嗪-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-甲基哌嗪-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 [chembk.com]

- 9. N-Methylpiperazine--d8 CAS#: 917358-65-7 [m.chemicalbook.com]

- 10. 2-Methylpiperazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. (+/-)-2-Methylpiperazine, 98% | Fisher Scientific [fishersci.ca]

- 12. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 15. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 16. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Wnt signaling and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

Commercial Suppliers and Technical Guide for 2-Methylpiperazine-d10

For researchers, scientists, and drug development professionals, 2-Methylpiperazine-d10 serves as a valuable tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its deuterated nature allows for precise quantification in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental applications.

Commercial Availability

This compound is a specialized chemical and is available from a select number of commercial suppliers that focus on stable isotope-labeled compounds and research chemicals. Two prominent suppliers identified are:

-

MedChemExpress: A supplier of research chemicals and biochemicals, they list this compound in their catalog.[1][2]

-

Toronto Research Chemicals (TRC): As a subsidiary of LGC Standards, TRC is a well-established provider of complex organic chemicals and stable isotope-labeled compounds, and they offer this compound.[3]

It is recommended to contact these suppliers directly for the most up-to-date information on stock availability, pricing, and to request a detailed Certificate of Analysis.

Physicochemical and Technical Data

Below is a summary of the key physicochemical properties for this compound, compiled from available data. It is crucial to refer to the supplier-specific Certificate of Analysis for lot-specific details.

| Property | Value | Reference |

| Chemical Name | (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | |

| Synonyms | This compound | [3] |

| CAS Number | 2363789-19-7 | [4] |

| Molecular Formula | C₅D₁₀H₂N₂ | [3] |

| Molecular Weight | 110.22 g/mol | [3] |

| Isotopic Purity | Typically >98 atom % D | |

| Appearance | Varies; typically a solid | |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone. | [5] |

Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[5] The use of deuterated analogs as internal standards is a well-established technique to improve the accuracy and precision of quantitative bioanalytical methods.[6][7]

Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Deuterated compounds like this compound are used as internal standards when quantifying the non-deuterated parent drug in biological matrices such as plasma, urine, or tissue homogenates.[6][8] The stable isotope label ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[7]

Experimental Protocols

While a specific, detailed experimental protocol for a method using this compound was not found in the public domain, a general workflow for its use as an internal standard in an LC-MS/MS analysis is described below. This should be adapted and validated for the specific analyte and matrix of interest.

General Workflow for Quantitative Analysis using this compound as an Internal Standard

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated analyte (the compound to be quantified) of known concentration in a suitable solvent.

-

Prepare a separate stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the this compound internal standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown biological sample, add a precise volume of the this compound internal standard solution.

-

Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation (e.g., with acetonitrile (B52724) or methanol), liquid-liquid extraction, or solid-phase extraction.

-

The extracted sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QC samples onto an appropriate liquid chromatography system coupled to a tandem mass spectrometer.

-

Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.

-

Optimize the mass spectrometer settings for the detection of both the analyte and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathway Involvement

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in any signaling pathways. Its utility lies in its role as a bioanalytical tool rather than a biologically active modulator of cellular signaling. The non-deuterated 2-methylpiperazine (B152721) is a known scaffold in medicinal chemistry, and its derivatives may interact with various biological targets; however, the deuterated form is designed to be chemically identical in its biological interactions but distinguishable by mass.

Synthesis

Conceptual Synthetic Pathway

Researchers requiring this compound are advised to procure it from a specialized commercial supplier to ensure high isotopic purity and quality. Custom synthesis services are also offered by companies like Toronto Research Chemicals for specific labeling patterns if required.[9]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-Methylpiperazine | TRC-M324805-10G | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 7. lcms.cz [lcms.cz]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lubio.ch [lubio.ch]

Isotopic Purity of 2-Methylpiperazine-d10: A Technical Guide

This technical guide provides an in-depth analysis of the isotopic purity of the 2-Methylpiperazine-d10 standard, a crucial component in quantitative bioanalytical and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for mass spectrometry-based applications.

Introduction

This compound (2-MP-d10) is a deuterated analog of 2-methylpiperazine (B152721), a molecule of interest in medicinal chemistry and a potential metabolite. The incorporation of ten deuterium (B1214612) atoms provides a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. The accuracy of quantitative results heavily relies on the isotopic purity of the standard. This guide outlines the synthesis, isotopic purity assessment, and analytical methodologies associated with this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves a multi-step process designed to maximize the incorporation of deuterium atoms. While specific synthetic routes are often proprietary, a general pathway can be conceptualized. The synthesis of chiral 2-methylpiperazine has been achieved through methods such as resolution with chiral reagents and synthesis from chiral materials. For the deuterated analog, a common strategy involves the reduction of a suitable precursor with a deuterium source.

A plausible synthetic approach starts from a deuterated precursor, followed by cyclization to form the piperazine (B1678402) ring. For instance, a process could involve the reductive amination of a deuterated amine with a deuterated aldehyde, followed by cyclization and deprotection steps. The use of powerful deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD₄) is a common practice in introducing deuterium atoms.

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is typically determined by mass spectrometry, which allows for the quantification of the distribution of different isotopic species.

Quantitative Data

The isotopic purity of a deuterated standard is expressed as the percentage of the desired deuterated species relative to all other isotopic variants. Commercially available deuterated standards often exhibit high isotopic enrichment. For a hypothetical batch of this compound, the expected isotopic distribution is summarized in the table below.

| Isotopic Species | Description | Expected Abundance (%) |

| d10 | Fully deuterated | > 99% |

| d9 | Lacking one deuterium | < 1% |

| d8 | Lacking two deuteriums | < 0.5% |

| d0 | Unlabeled | < 0.1% |

Note: This data is representative and may vary between different batches and suppliers.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

The following protocol outlines a general method for determining the isotopic purity of a this compound standard using LC-MS.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound standard

-

High-purity water (LC-MS grade)

-

High-purity methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 1 µg/mL in a mixture of water and methanol (50:50, v/v) with 0.1% formic acid.

-

LC-MS Analysis:

-

Inject the working solution into the LC-MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a simple isocratic or gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Acquire full scan mass spectra over a relevant m/z range to include the protonated molecules of all expected isotopic species (e.g., m/z 111 for [d10+H]⁺, m/z 110 for [d9+H]⁺, etc.).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopic species.

-

Integrate the peak areas for each species.

-

Calculate the percentage of each isotopic species relative to the sum of all species' peak areas.

-

The following diagram illustrates the workflow for this analysis.

Technical Guide: Stability and Storage of 2-Methylpiperazine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Methylpiperazine-d10. While specific stability data for the deuterated form is not extensively published, the information presented here is based on the known properties of its non-deuterated analog, 2-Methylpiperazine, and general principles of handling stable isotopically labeled compounds. For non-radioactive, stable isotope-labeled compounds, the storage and handling guidelines are generally the same as for their unlabeled counterparts.

Core Principles of Stability and Storage

2-Methylpiperazine is a hygroscopic, air-sensitive, and flammable solid.[1][2][3] Its stability is primarily influenced by moisture, air (specifically carbon dioxide), light, and temperature. The primary concern for deuterated compounds like this compound is the potential for hydrogen/deuterium (H/D) exchange, which can be catalyzed by acidic or basic conditions. Therefore, maintaining an inert and dry environment is crucial for preserving the isotopic and chemical purity of the compound.

Data Presentation: Physicochemical Properties and Storage Conditions

The following tables summarize the key physical and chemical properties and outline the recommended storage and handling conditions for 2-Methylpiperazine, which are directly applicable to this compound.

Table 1: Physicochemical Properties of 2-Methylpiperazine

| Property | Value | Citation |

| Appearance | White to yellow crystalline powder or chunks | [4] |

| Molecular Formula | C₅H₁₂N₂ | [5] |

| Molecular Weight | 100.16 g/mol | [5] |

| Melting Point | 61-63 °C | [4] |

| Boiling Point | 155 °C/763 mmHg | [4] |

| Solubility | Soluble in water | [3] |

| Hygroscopicity | Hygroscopic | [2] |

| Air Sensitivity | Air sensitive | [2] |

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Citation |

| Temperature | Store at room temperature or in a cool place. | To minimize degradation from heat. | [3] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent reaction with air and carbon dioxide. | [2] |

| Moisture | Keep in a dry environment. | Due to its hygroscopic nature, it readily absorbs moisture. | [2] |

| Light | Protect from light. | To prevent light-induced degradation. | |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. | [3] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | To prevent chemical reactions that can degrade the compound. | [1] |

Experimental Protocols: Stability Assessment of this compound

The following is a generalized experimental protocol for assessing the stability of this compound, including the evaluation of H/D exchange.

Objective: To determine the chemical and isotopic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

High-purity water

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column

-

Mass Spectrometer (MS) detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

-

Forced Degradation Studies:

-

Acidic and Basic Conditions:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots immediately.

-

Analyze the samples by HPLC-MS to assess for degradation products and by NMR to check for H/D exchange.

-

-

Oxidative Conditions:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at a controlled temperature.

-

Analyze aliquots at various time points by HPLC-MS.

-

-

Thermal Stress:

-

Store solid this compound in a stability chamber at elevated temperatures (e.g., 60°C).

-

Analyze samples at different time points for degradation.

-

-

Photostability:

-

Expose a solution and solid sample of this compound to light in a photostability chamber.

-

Analyze the samples after a defined period to assess for light-induced degradation.

-

-

-

Long-Term Stability Study:

-

Store this compound under the recommended storage conditions (cool, dry, inert atmosphere, protected from light).

-

Analyze the purity and isotopic enrichment of the sample at regular intervals (e.g., 0, 3, 6, 12, 24 months) using HPLC-MS and NMR.

-

Mandatory Visualization

The following diagrams illustrate key relationships and workflows relevant to the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for a stability assessment study.

References

Navigating the Safety and Handling of 2-Methylpiperazine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Methylpiperazine-d10, an isotopically labeled compound crucial for various applications in pharmaceutical research and development. While specific safety data for the deuterated form is not extensively published, the information presented here is based on the well-documented properties of its non-deuterated analogue, 2-Methylpiperazine (B152721). The primary difference between the two is the molecular weight, with the deuterated version having a higher mass. The chemical reactivity and toxicological profile are considered to be nearly identical.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 2-Methylpiperazine. Researchers handling the -d10 variant should anticipate similar properties, with the notable exception of molecular weight.

Table 1: Physical and Chemical Properties of 2-Methylpiperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| Appearance | White to yellow solid/crystalline powder | [3] |

| Melting Point | 61 - 63 °C (142 - 145 °F) | [3] |

| Boiling Point | 155 °C (311 °F) | [3] |

| Flash Point | 65 °C (149 °F) | [3] |

| Solubility | Soluble in water | [3] |

| Physical State | Solid | [3] |

Note: For this compound, the molecular weight will be higher due to the ten deuterium (B1214612) atoms.

Table 2: Toxicological Data of 2-Methylpiperazine

| Endpoint | Value | Species | Route | Reference(s) |

| LD50 | 2,030 mg/kg | Rat | Oral | [3] |

| LC50 | 2,240 mg/L (96 h) | Pimephales promelas (fathead minnow) | - | [3] |

Table 3: Hazard Identification and Classification

| Hazard Classification | Category | Hazard Statement |

| Flammable Solids | Category 2 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Respiratory Sensitization | Sub-category 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

Data compiled from various safety data sheets.[1][3][4]

Hazard Identification and Risk Management Workflow

Proper handling of this compound requires a systematic approach to hazard identification and risk mitigation. The following diagram illustrates a logical workflow for researchers.

Caption: Risk management workflow for this compound.

Experimental Protocol: Synthesis of Lomefloxacin (B1199960) Ethyl Ester

2-Methylpiperazine is a key building block in the synthesis of various pharmaceuticals. The following is a detailed methodology for the synthesis of lomefloxacin ethyl ester, a precursor to the antibiotic lomefloxacin, as an example of a typical application.

Materials:

-

Ethoxymethylenemalonic diethyl ester (EMME)

-

Potassium carbonate (K₂CO₃)

-

Ethyl bromide (C₂H₅Br)

-

2-Methylpiperazine

-

Ionic liquid (e.g., [Bmim]PF₆)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2,3,4-trifluoroaniline and the ionic liquid.

-

Condensation and Cyclization: Add ethoxymethylenemalonic diethyl ester (EMME) to the mixture. Heat the reaction mixture to facilitate the condensation and subsequent cyclization reactions.

-

Ethylation: After the initial reaction stages are complete, cool the mixture to room temperature. Add potassium carbonate (K₂CO₃) and ethyl bromide (C₂H₅Br). Stir the mixture for 30 minutes at room temperature.

-

Nucleophilic Substitution: Heat the mixture to 65°C for 150 minutes. Then, add 2-methylpiperazine to the reaction.

-

Final Reaction Step: Increase the temperature to 110°C and maintain for 120 minutes to allow for the condensation with 2-methylpiperazine.

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of water.

-

Isolation: Filter the mixture to yield the crude lomefloxacin ethyl ester. The product can be used directly in the next step (hydrolysis to lomefloxacin) without further purification. The filtrate containing the ionic liquid can be recovered.[3]

Safe Handling and Emergency Procedures

4.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[3]

4.2 Handling and Storage

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture and ignition sources.[3]

4.3 First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

4.4 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable solid. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[3]

4.5 Spills and Disposal

-

Spills: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Remove all sources of ignition. Sweep up and shovel into a suitable container for disposal.[5]

-

Disposal: Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier before handling this or any chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Applications of 2-Methylpiperazine and its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 2-methylpiperazine (B152721) and its deuterated analogs, with a focus on their roles in medicinal chemistry, drug development, and as versatile chemical intermediates. This document details the synthesis, biological activities, and pharmacokinetic implications of these compounds, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Applications of 2-Methylpiperazine

2-Methylpiperazine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of chemical entities due to its unique structural and reactive properties. Its primary applications are concentrated in the pharmaceutical and chemical industries.

Pharmaceutical Intermediate

The piperazine (B1678402) moiety is a common scaffold in many approved drugs, and 2-methylpiperazine offers a strategic starting point for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its presence can influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for drug efficacy.

Key therapeutic areas where 2-methylpiperazine is employed include:

-

Antibacterials: It is a key component in the synthesis of fluoroquinolone antibiotics, most notably Lomefloxacin.[3]

-

Anticancer Agents: 2-Methylpiperazine is utilized in the development of kinase inhibitors and compounds targeting signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[4][5]

-

Antipsychotics and Antidepressants: The piperazine ring is a common feature in many central nervous system (CNS) active drugs.[1]

-

Antihistamines: It serves as a precursor for various antihistaminic compounds.[1]

Agrochemicals and Industrial Applications

Beyond pharmaceuticals, 2-methylpiperazine finds utility in:

-

Agrochemicals: As a component in the synthesis of pesticides and herbicides.

-

Polymers and Resins: It can be used as a curing agent for epoxy resins and in the synthesis of polyamides.

-

Corrosion Inhibitors: Its derivatives are effective in preventing the corrosion of metals.

Deuterated 2-Methylpiperazine Analogs in Drug Development

Deuterium (B1214612), a stable isotope of hydrogen, has gained significant attention in drug development for its ability to favorably alter the pharmacokinetic profiles of drug candidates. This strategy, often termed "deuterium switching" or "deuterium-containing drugs," leverages the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to improved drug performance.[6][7]

Deuterated analogs of 2-methylpiperazine are primarily used for:

-

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The altered metabolic rate of deuterated compounds allows for a clearer understanding of metabolic pathways.[6]

-

Metabolic Tracers: Deuterium-labeled compounds serve as excellent tracers in metabolic studies, which can be monitored by techniques like mass spectrometry and nuclear magnetic resonance (NMR).

-

Improved Therapeutic Agents: By replacing hydrogen with deuterium at sites of metabolism on a drug molecule containing a 2-methylpiperazine moiety, it is possible to:

-

Increase the drug's half-life (t½).

-

Increase the total drug exposure (Area Under the Curve - AUC).[8]

-

Reduce the formation of potentially toxic metabolites.

-

Decrease the dosing frequency.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of 2-methylpiperazine and the pharmacokinetic effects of deuteration.

Table 1: Physicochemical Properties of 2-Methylpiperazine and its Enantiomers

| Property | Racemic 2-Methylpiperazine | (S)-(+)-2-Methylpiperazine |

| CAS Number | 109-07-9[9] | 74879-18-8[10] |

| Molecular Formula | C₅H₁₂N₂[9] | C₅H₁₂N₂[10] |

| Molecular Weight | 100.16 g/mol [9] | 100.16 g/mol [10] |

| Melting Point | 61-63 °C[4] | Not specified |

| Boiling Point | 155 °C at 763 mmHg[4] | Not specified |

Table 2: Synthesis Yields of 2-Methylpiperazine and Derivatives

| Synthesis Method | Product | Yield | Reference |

| Debenzylation of 1-benzyl-3-methylpiperazine | 2-Methylpiperazine | >99% | [11] |

| One-pot synthesis from 2,3,4-trifluoroaniline | Lomefloxacin Hydrochloride | 58.4% | [12] |

| Boc-protection of (S)-2-methylpiperazine | (S)-1-N-Boc-2-methylpiperazine | 93% | [13] |

Table 3: Impact of Deuteration on Pharmacokinetic Parameters

| Drug (Deuterated Analog) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Reference |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | [14] |

| d₉-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | [8] |

| d₉-Methadone | Methadone | Maximum Concentration (Cmax) | 4.4-fold increase | [8] |

| d₉-Methadone | Methadone | Clearance | Reduced (0.9 vs 4.7 L/h/kg) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of 2-methylpiperazine and its derivatives.

Synthesis of Racemic 2-Methylpiperazine via Debenzylation

Objective: To synthesize 2-methylpiperazine from 1-benzyl-3-methylpiperazine.

Materials:

-

1-benzyl-3-methylpiperazine

-

5% Palladium on charcoal (Pd/C)

-

Water

-

Hydrogen gas

-

100 ml four-neck flask

-

Stirrer, thermometer, condenser, gas introduction pipe

Procedure:

-

To a 100 ml four-neck flask, add 9.5 g (50 mmol) of 1-benzyl-3-methylpiperazine, 50 g of water, and 1.0 g of 5% Pd/C.[11]

-

Stir the mixture at 40°C under a continuous stream of hydrogen gas for 6 hours.[11]

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

The aqueous solution contains the 2-methylpiperazine product. The yield is expected to be quantitative (>99%).[11]

Chiral Resolution of Racemic 2-Methylpiperazine

Objective: To separate the enantiomers of racemic 2-methylpiperazine using a chiral resolving agent.

Materials:

-

(±)-2-methylpiperazine

-

Optically active tartaric acid (e.g., L-tartaric acid or D-tartaric acid)

-

Water

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

Dissolve racemic 2-methylpiperazine in water.[15]

-

At room temperature, add an equimolar amount of the chosen optically active tartaric acid.[15]

-

Continue stirring and then add ethanol to the mixture.[15]

-

Cool the mixture in an ice-water bath to induce crystallization of one of the diastereomeric salts.[15]

-

Filter the precipitated diastereomeric salt and dry it.

-

The desired enantiomer of 2-methylpiperazine can be recovered from the diastereomeric salt by basification followed by extraction.

In Vivo Pharmacokinetic Study of a Deuterated Analog

Objective: To compare the pharmacokinetic profile of a deuterated drug candidate with its non-deuterated counterpart in a rodent model.

Materials:

-

Deuterated test compound

-

Non-deuterated test compound

-

Appropriate vehicle for oral administration

-

Sprague-Dawley rats (or other suitable animal model)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of either the deuterated or non-deuterated compound to separate groups of animals.[14]

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable route (e.g., tail vein).[14]

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare the plasma samples for analysis (e.g., protein precipitation or solid-phase extraction).

-

Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[14]

-

Analyze the resulting plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.[14]

-

Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the applications of 2-methylpiperazine and its deuterated analogs.

Mechanism of Action of Lomefloxacin

Caption: Lomefloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Wnt/β-Catenin Signaling Pathway and Inhibition

Caption: Diaminoquinazolines inhibit the Wnt/β-catenin pathway by disrupting β-catenin/TCF interaction.

Experimental Workflow for Metabolic Profiling

Caption: A typical workflow for studying drug metabolism using deuterated compounds and LC-MS/MS.

References

- 1. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 4. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]

Understanding Isotope Effects in 2-Methylpiperazine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of developing safer and more effective pharmaceuticals, medicinal chemists are increasingly employing innovative strategies to modulate the metabolic fate of drug candidates. One such strategy is the selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into a molecule's structure. This guide provides an in-depth technical overview of the anticipated isotope effects on the metabolism of 2-Methylpiperazine-d10, a deuterated analog of 2-Methylpiperazine. By exploring the foundational principles of the kinetic isotope effect (KIE) and its implications for drug metabolism, this document serves as a vital resource for researchers in the field of drug discovery and development. We will delve into the hypothetical metabolic pathways of 2-Methylpiperazine, the expected impact of deuteration on its metabolic stability, and detailed protocols for assessing these effects in a laboratory setting.

Introduction: The Role of Deuteration in Drug Development

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. A significant proportion of drugs are metabolized by the cytochrome P450 (CYP) family of enzymes, which often catalyze the cleavage of carbon-hydrogen (C-H) bonds.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of this metabolic process.[1][3]

The basis for this alteration lies in the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding C-H bond, making it stronger and more difficult to break.[1] Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the reaction rate. This can lead to a more stable compound with an improved pharmacokinetic profile, potentially requiring lower or less frequent dosing.[3][4]

2-Methylpiperazine is a versatile building block in medicinal chemistry, appearing in the structure of numerous pharmaceuticals.[5][6] Understanding how deuteration, as in this compound, can modulate its metabolism is therefore of significant interest.

Hypothetical Metabolic Pathways of 2-Methylpiperazine

While specific metabolic pathways for 2-Methylpiperazine are not extensively documented in publicly available literature, we can infer plausible routes based on the known metabolism of other piperazine-containing drugs. The metabolism of piperazine (B1678402) derivatives is often mediated by CYP enzymes, with major contributions from isoforms such as CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[7][8][9]

The primary sites of metabolism for piperazine moieties typically involve N-dealkylation and oxidation of the carbon atoms alpha to the nitrogen atoms. For 2-Methylpiperazine, the following metabolic transformations are plausible:

-

N-demethylation: If the second nitrogen of the piperazine ring is substituted, this would be a likely metabolic route.

-

Oxidation of the piperazine ring: Hydroxylation can occur at the carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms.

-

Oxidation of the methyl group: The methyl group can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

The following diagram illustrates a hypothetical metabolic pathway for 2-Methylpiperazine.

Caption: Hypothetical metabolic pathways of 2-Methylpiperazine.

The Anticipated Impact of Deuteration in this compound

In this compound, all ten hydrogen atoms are replaced with deuterium. This extensive deuteration is expected to have a significant impact on its metabolic stability due to the KIE. The C-D bonds are stronger than the C-H bonds, making them more resistant to enzymatic cleavage by CYP450 enzymes.[1][2]

The most pronounced effect is anticipated at the sites of metabolism where C-H bond cleavage is the rate-limiting step. For 2-Methylpiperazine, this would likely be the oxidation of the piperazine ring and the methyl group. By slowing down these metabolic processes, deuteration could lead to:

-

Increased Metabolic Stability: A longer in vitro half-life in liver microsomes or hepatocytes.[1][4]

-

Reduced Rate of Clearance: Lower intrinsic clearance (CLint).[1]

-

Metabolic Switching: In some cases, if the metabolism at a primary site is significantly slowed by deuteration, the metabolic burden may shift to an alternative, non-deuterated site in a larger molecule containing the this compound moiety.[10][11]

The following diagram illustrates the logical relationship of how deuteration can lead to improved metabolic stability.

Caption: The kinetic isotope effect leading to enhanced metabolic stability.

Experimental Protocols

To empirically determine the isotope effects in this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Methylpiperazine and this compound.

Materials:

-

2-Methylpiperazine and this compound

-

Pooled Human Liver Microsomes (HLMs)

-

Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions (e.g., 10 mM) of 2-Methylpiperazine and this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions (e.g., 100 µM) by diluting the stock solutions in phosphate buffer.

-

Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare the quenching solution (ice-cold ACN with internal standard).

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the working solutions of the test compounds to the wells to achieve a final concentration of 1 µM.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing the ice-cold ACN quenching solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

The following diagram outlines the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of a Model Analyte in Human Plasma Using 2-Methylpiperazine-d10 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, "Analyte X," in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 2-Methylpiperazine-d10, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalysis in drug discovery and development settings.

Introduction

In quantitative bioanalysis, particularly in complex matrices like plasma, the use of an internal standard is crucial to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they share very similar physicochemical properties with the analyte of interest.[3][4] This ensures they co-elute during chromatography and experience similar ionization effects, leading to highly accurate and precise quantification.[4]

2-Methylpiperazine (B152721) is a common structural motif in many pharmaceutical compounds.[5][6] Therefore, its deuterated analog, this compound, serves as an excellent internal standard for LC-MS/MS-based quantification of drugs containing this moiety. This application note provides a detailed protocol for its use in a typical bioanalytical workflow.

Experimental

Materials and Reagents

-

Analytes: Analyte X (hypothetical), this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Biological Matrix: Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

-

Thaw plasma samples and internal standard working solutions at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.[7]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 2.0 min, hold for 1.0 min, and return to initial conditions for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 2: SRM Transitions for Analyte X and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Analyte X | [To be determined based on analyte structure] | [To be determined based on fragmentation] | 100 | [To be optimized] |

| This compound (IS) | 111.2 | 80.2 | 100 | 15 |

Note: The precursor ion for this compound is based on its molecular weight (110.2 g/mol ) plus a proton. The product ion is a plausible fragment and should be optimized.

Data Analysis and Results

The peak areas of Analyte X and the internal standard (this compound) are integrated. A calibration curve is constructed by plotting the peak area ratio (Analyte X / IS) against the concentration of the calibration standards. The concentration of Analyte X in the quality control (QC) and unknown samples is then determined from this curve.

Table 3: Illustrative Calibration Curve and QC Sample Accuracy & Precision

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) |

| Calibrant 1 | 1 | 1.05 | 105.0 | 5.2 |

| Calibrant 2 | 5 | 4.89 | 97.8 | 4.5 |

| Calibrant 3 | 20 | 20.8 | 104.0 | 3.1 |

| Calibrant 4 | 100 | 99.2 | 99.2 | 2.5 |

| Calibrant 5 | 500 | 505.5 | 101.1 | 1.8 |

| Calibrant 6 | 1000 | 987.0 | 98.7 | 2.2 |

| LLOQ | 1 | 0.98 | 98.0 | 6.8 |

| LQC | 3 | 3.12 | 104.0 | 4.1 |

| MQC | 300 | 295.5 | 98.5 | 2.9 |

| HQC | 800 | 812.0 | 101.5 | 2.1 |

This data is for illustrative purposes only.

Visualizations

Caption: Experimental workflow for sample preparation and analysis.

Conclusion

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of a model analyte in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in drug development. The provided protocol can be adapted for other analytes containing the 2-methylpiperazine moiety.

References

Application Notes and Protocols for the Quantitative Analysis of Psychoactive Substances Using 2-Methylpiperazine-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of psychoactive substances in biological matrices is critical for forensic toxicology, clinical diagnostics, and drug development. The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of a panel of psychoactive substances using 2-Methylpiperazine-d10 as an internal standard. While specific methods explicitly detailing the use of this compound are not widely published, its structural similarity to various classes of psychoactive substances, particularly piperazine (B1678402) derivatives and stimulants, makes it a suitable surrogate internal standard. The protocols provided herein are adapted from established and validated methods for similar analytes.

Principle of the Method

The underlying principle of this method is the use of a stable isotope-labeled internal standard (this compound) that is added to the samples at a known concentration prior to sample preparation. The internal standard co-elutes with the target analytes and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the analyte in the sample can be accurately determined. Deuterated standards like this compound are ideal as they have nearly identical chemical and physical properties to their non-labeled counterparts but are distinguishable by their higher mass.

Target Analytes

This protocol is designed for the quantification of a range of psychoactive substances, including but not limited to:

-

Piperazine Derivatives:

-

1-Benzylpiperazine (BZP)

-

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

-

1-(3-Chlorophenyl)piperazine (mCPP)

-

1-(4-Methoxyphenyl)piperazine (MeOPP)

-

-

Amphetamine-Type Stimulants:

-

Amphetamine

-

Methamphetamine

-

MDMA (3,4-Methylenedioxymethamphetamine)

-

MDA (3,4-Methylenedioxyamphetamine)

-

-

Synthetic Cathinones:

-

Mephedrone

-

Methylone

-

MDPV (3,4-Methylenedioxypyrovalerone)

-

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a solid-phase extraction method for the cleanup and concentration of psychoactive substances from urine prior to LC-MS/MS analysis.

Materials:

-

Urine samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Phosphate (B84403) buffer (0.1 M, pH 6.0)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide (B78521) (concentrated)

-

Mixed-mode solid-phase extraction cartridges (e.g., C18/SCX)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment: To 1 mL of urine sample in a centrifuge tube, add 25 µL of the 1 µg/mL this compound internal standard solution. Vortex for 10 seconds. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-